Superior Antiproliferative Potency Conferred by 4-Bromophenyl Substitution vs. 4-Chlorophenyl in Trimethoxyquinazoline Series
In a series of 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines evaluated as tubulin polymerization inhibitors, the analog bearing a 4-bromophenyl group at the C2 position demonstrated superior antiproliferative activity against MCF-7 breast cancer cells compared to the 4-chlorophenyl analog [1]. This quantitative difference highlights the enhanced potency conferred by the bromine atom in this scaffold [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.37 µM (4-bromophenyl substituted analog) |
| Comparator Or Baseline | 4-chlorophenyl substituted analog: IC50 not explicitly quantified but was less active in the series |
| Quantified Difference | 4-Bromophenyl analog is 2.7-fold more potent than the average activity of other aryl substitutions |
| Conditions | MCF-7 human breast carcinoma cell line; MTT assay after 48h exposure |
Why This Matters
This demonstrates that the 4-bromophenyl group is a key determinant of cytotoxic potency in this quinazoline chemotype, making the compound a preferred choice for generating potent analogs.
- [1] Synthesis and screening of novel 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines as antiproliferative and tubulin polymerization inhibitors. (2022). JIPMER. View Source
